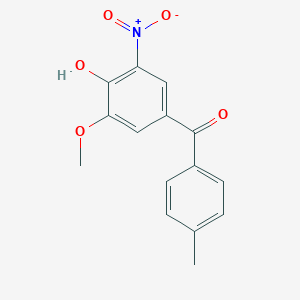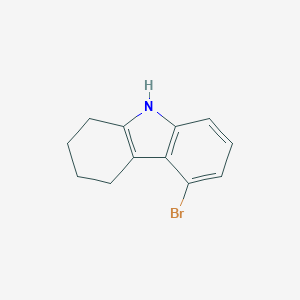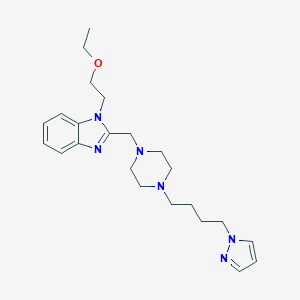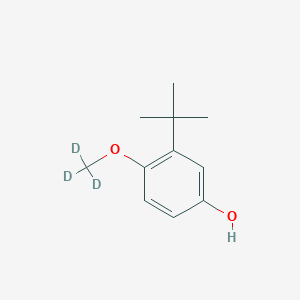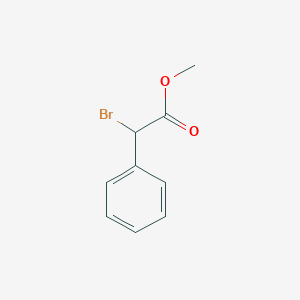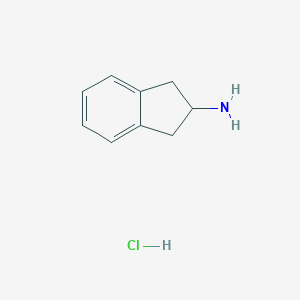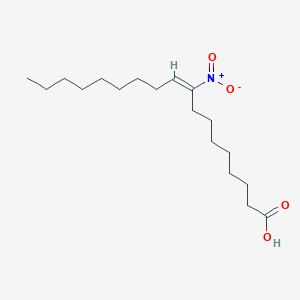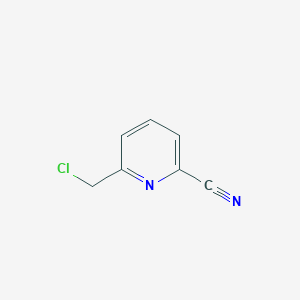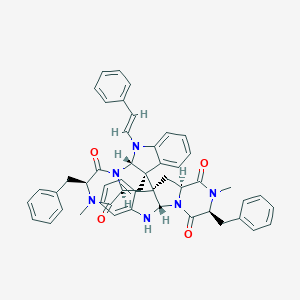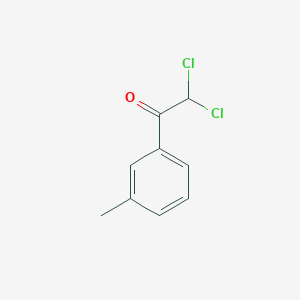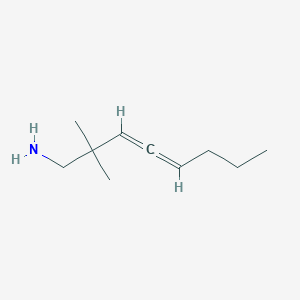
2,2-Dimethylocta-3,4-dien-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylocta-3,4-dien-1-amine, also known as DMDOA, is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. This molecule belongs to the family of alkenes and is a derivative of the natural product, geranylamine. DMDOA has a unique structure that makes it an interesting target for study.
Wirkmechanismus
The exact mechanism of action of 2,2-Dimethylocta-3,4-dien-1-amine is not fully understood. However, it is believed that 2,2-Dimethylocta-3,4-dien-1-amine exerts its effects through the modulation of various signaling pathways. For example, 2,2-Dimethylocta-3,4-dien-1-amine has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. 2,2-Dimethylocta-3,4-dien-1-amine has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemische Und Physiologische Effekte
2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2,2-Dimethylocta-3,4-dien-1-amine can induce apoptosis in cancer cells by activating the caspase pathway. 2,2-Dimethylocta-3,4-dien-1-amine has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2,2-Dimethylocta-3,4-dien-1-amine has been shown to scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments is its unique structure, which makes it an interesting target for study. 2,2-Dimethylocta-3,4-dien-1-amine is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments is its potential toxicity. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,2-Dimethylocta-3,4-dien-1-amine. One area of study is in the development of 2,2-Dimethylocta-3,4-dien-1-amine-based anticancer drugs. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit potent anticancer activity, and further research is needed to develop 2,2-Dimethylocta-3,4-dien-1-amine-based drugs that can be used in the clinic. Another area of study is in the development of 2,2-Dimethylocta-3,4-dien-1-amine-based anti-inflammatory agents. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to reduce the production of pro-inflammatory cytokines, and further research is needed to develop 2,2-Dimethylocta-3,4-dien-1-amine-based drugs that can be used to treat inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 2,2-Dimethylocta-3,4-dien-1-amine and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 2,2-Dimethylocta-3,4-dien-1-amine is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activity, and further research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research. While there are limitations to using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments, its unique structure and accessibility make it an interesting target for study.
Synthesemethoden
2,2-Dimethylocta-3,4-dien-1-amine can be synthesized through a multistep process that involves the reaction of geranylamine with various reagents. One such method involves the reaction of geranylamine with a Grignard reagent, followed by a reduction reaction to yield 2,2-Dimethylocta-3,4-dien-1-amine. Another approach involves the reaction of geranylamine with a dihaloalkane, followed by a dehydrohalogenation reaction. The synthesis of 2,2-Dimethylocta-3,4-dien-1-amine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylocta-3,4-dien-1-amine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is in the field of medicinal chemistry. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines. 2,2-Dimethylocta-3,4-dien-1-amine has also been investigated for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Eigenschaften
CAS-Nummer |
155904-88-4 |
|---|---|
Produktname |
2,2-Dimethylocta-3,4-dien-1-amine |
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
InChI |
InChI=1S/C10H19N/c1-4-5-6-7-8-10(2,3)9-11/h6,8H,4-5,9,11H2,1-3H3 |
InChI-Schlüssel |
FUJRVKMMJQKLEU-UHFFFAOYSA-N |
SMILES |
CCCC=C=CC(C)(C)CN |
Kanonische SMILES |
CCCC=C=CC(C)(C)CN |
Synonyme |
3,4-Octadien-1-amine, 2,2-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)

